molecular formula C27H25NO6S3 B414143 4,5-DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(4-METHYLBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(4-METHYLBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B414143
M. Wt: 555.7g/mol
InChI Key: KOWPQFTUGWWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(7-methoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, methoxy and methyl substituents, and dithiole carboxylate groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(4-METHYLBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of Methoxy and Methyl Groups: These groups can be introduced through methylation reactions using reagents such as methyl iodide.

    Formation of the Dithiole Carboxylate Groups: This step involves the reaction of the quinoline derivative with dithiole-4,5-dicarboxylic acid or its derivatives under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Dimethyl 2-(7-methoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-(7-methoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(4-METHYLBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Dimethyl 2-(7-methoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Precocene II: A compound with a similar quinoline core but different substituents, used in insect growth regulation.

    Coumarin Derivatives: Compounds with similar methoxy and methyl groups, used in various applications including perfumery and pharmaceuticals.

Properties

Molecular Formula

C27H25NO6S3

Molecular Weight

555.7g/mol

IUPAC Name

dimethyl 2-[7-methoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H25NO6S3/c1-14-7-9-15(10-8-14)23(29)28-18-13-16(32-4)11-12-17(18)19(22(35)27(28,2)3)26-36-20(24(30)33-5)21(37-26)25(31)34-6/h7-13H,1-6H3

InChI Key

KOWPQFTUGWWTOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)OC)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)OC)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C

Origin of Product

United States

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